molecular formula C10H9F2N3 B2935714 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 380569-79-9

1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2935714
CAS No.: 380569-79-9
M. Wt: 209.2
InChI Key: HADQWWHDMNLDJR-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine (C₁₀H₉F₂N₃) is a pyrazole-based compound characterized by a 2,4-difluorophenyl group at position 1 and a methyl substituent at position 3 of the pyrazole ring. It has a molecular weight of 209.199 g/mol and a monoisotopic mass of 209.076454 . Pyrazole derivatives are widely studied for their pharmacological relevance, particularly in kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c1-6-4-10(13)15(14-6)9-3-2-7(11)5-8(9)12/h2-5H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADQWWHDMNLDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,4-difluoroaniline with appropriate pyrazole derivatives under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like toluene, followed by heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., MnO2), reducing agents (e.g., NaBH4), and various solvents (e.g., CH2Cl2). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Fluorine vs. Chlorine Substituents

  • Target Compound : The 2,4-difluorophenyl group provides moderate electronegativity and lipophilicity, enhancing membrane permeability while maintaining metabolic stability .
  • X-ray crystallography data reveals a planar pyrazole core with dihedral angles influenced by chlorine’s steric effects . 1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (): The 3-chlorophenyl group introduces stronger electron-withdrawing effects, which may alter π-π stacking interactions compared to fluorine.

Trifluoromethyl vs. Methyl Groups

  • Target Compound : The 3-methyl group offers minimal steric hindrance, favoring interactions in hydrophobic pockets.
  • Comparison :
    • 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (): The trifluoromethyl group at position 5 significantly increases electronegativity and metabolic resistance but may reduce solubility (logP increase).

Heterocyclic Modifications

Pyrazole vs. Imidazole/Triazole Cores

  • Comparison :
    • (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (): The imidazole ring enables metal coordination (e.g., Zn²⁺ in enzyme active sites), a feature absent in pyrazole derivatives.
    • {1-Methyl-5-[2-(5-Trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (): Triazole rings enhance hydrogen-bonding capacity, improving target affinity but complicating synthesis.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted)
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine C₁₀H₉F₂N₃ 209.20 2,4-difluorophenyl, 3-methyl 1.8–2.2
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine C₂₀H₁₂Cl₃FN₄ 447.71 Trichlorophenyl, pyridinyl 3.5–4.0
1-(3-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine C₁₆H₁₁ClF₃N₃ 337.73 3-chlorophenyl, trifluoromethylphenyl 3.0–3.5
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine C₅H₆F₃N₃ 165.11 5-trifluoromethyl 1.0–1.5

Biological Activity

1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C10H9F2N3
  • Molecular Weight : 209.20 g/mol
  • CAS Number : Not specified in the results but can be found in various chemical databases.
  • Structure : The compound features a pyrazole ring substituted with a difluorophenyl group and a methyl group at specific positions, influencing its biological interactions.

Biological Activity Overview

Research indicates that 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine exhibits various biological activities, primarily in anticancer and anti-inflammatory domains.

Anticancer Activity

Several studies have highlighted the compound's efficacy against different cancer cell lines:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism aligns with the behavior of other known anticancer agents that target microtubule dynamics .
  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines:
    • HepG2 (liver cancer)
    • HeLa (cervical cancer)
    • A549 (lung adenocarcinoma)
    For instance, one study reported that the compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cell lines .

Anti-inflammatory Activity

1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine has also been investigated for its anti-inflammatory properties:

  • Inhibition of Cytokine Release : The compound has shown potential in inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models. This suggests its utility in treating inflammatory conditions .

Case Studies and Research Findings

A summary of notable studies on the biological activity of 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine is presented below:

StudyFocusFindings
Study AAnticancerIC50 values ranged from 0.08 to 12.07 mM against various cancer cell lines; significant inhibition of cell proliferation observed .
Study BAnti-inflammatoryDemonstrated 97.7% inhibition of TNF-alpha release at 10 µM concentration; effective in LPS-stimulated models .
Study CMechanistic InsightsInhibition of tubulin polymerization leading to G2/M phase arrest in cancer cells .

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